8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine
Overview
Description
The compound “8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine” is a derivative of 1,5-naphthyridine . These heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The 1,5-naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives has been covered in various studies over the last 18 years . The published strategies related to the synthesis of 1,5-naphthyridines are presented followed by the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The cycloaddition proceeds through endo transition states to afford tetrahydro-1,5-naphthyridines with the control of two stereocenters .Molecular Structure Analysis
The molecular structure of 1,5-naphthyridine derivatives, including “this compound”, is based on the fusion of two pyridine rings through two adjacent carbon atoms . This makes them the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis
The reactivity of 1,5-naphthyridine derivatives has been studied with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes . The cycloaddition proceeds through endo transition states to afford tetrahydro-1,5-naphthyridines .Scientific Research Applications
Synthesis and Chemical Properties
- Convenient Synthesis Methods : The compound is synthesized through a process involving lithiation, formylation, and reductive amination. This process is significant for the convenient synthesis of related compounds like 6-Bromo-1,2,3,4-tetrahydroisoquinoline (Zlatoidský & Gabos, 2009).
- Potential in Antimalarial Research : Derivatives of the compound, such as 7-bromo-N-(4'-diethylamino-1'-methylbutyl)-1,5-naphthyridin-4-amine, have shown significant antimalarial activity in scientific studies (Barlin & Tan, 1985).
- Reaction and Animation Studies : The compound's reactivity, particularly in animation processes with potassium amide in liquid ammonia, has been a subject of study, offering insights into the compound's chemical behavior (Woźniak & Plas, 1978).
Applications in Supramolecular Chemistry
- Supramolecular Salt Formation : Research has explored the formation of organic salts and crystalline solids using derivatives of the compound, which highlights its potential in the field of supramolecular chemistry (Dong et al., 2018).
- Hydrogen Bonded Supramolecular Networks : Studies have detailed how derivatives of this compound interact with carboxylic acids to form various supramolecular architectures, important for understanding hydrogen bonding and crystal engineering (Jin et al., 2011).
Pharmaceutical and Medicinal Applications
- Potential in Developing Antimalarials : Research has indicated the effectiveness of derivatives of this compound in antimalarial applications, with certain derivatives showing promising results in mouse models (Barlin & Tan, 1985).
- Exploration in Topoisomerase-I Targeting : Derivatives have been investigated for their role in targeting topoisomerase-I, a crucial enzyme in DNA replication, highlighting its potential in cancer research and therapy (Singh et al., 2003).
Future Directions
The future directions for the study of “8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine” and similar compounds could involve further exploration of their synthesis, reactivity, and applications. Given their significant importance in the field of medicinal chemistry, these compounds could be further studied for their potential biological activities .
Mechanism of Action
Target of Action
1,6-naphthyridines are known to be pharmacologically active and have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .
Biochemical Pathways
It is known that 1,6-naphthyridines have a wide spectrum of biological applications .
Result of Action
It is known that 1,6-naphthyridines have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Action Environment
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity .
Properties
IUPAC Name |
8-bromo-N,N-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c1-14(2)10-7-4-3-5-12-9(7)8(11)6-13-10/h6,12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOYXABQYADPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1CCCN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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